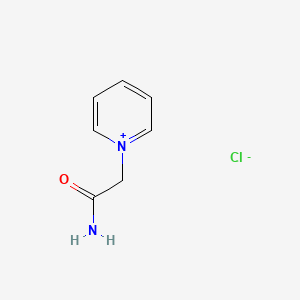










|
REACTION_CXSMILES
|
[CH:1](=[CH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[C:18]([CH2:21][N+]1C=CC=CC=1)(=[O:20])[NH2:19].[OH-].[Na+]>CO.O>[C:11]1([C:9]2[CH:8]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[NH:19][C:18](=[O:20])[CH:21]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
41.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
34.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(N)(=O)C[N+]1=CC=CC=C1
|
|
Name
|
241E
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a yellow solid precipitates
|
|
Type
|
ADDITION
|
|
Details
|
acetic acid (400 cc) is then added
|
|
Type
|
CUSTOM
|
|
Details
|
The green solution obtained
|
|
Type
|
STIRRING
|
|
Details
|
is stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is then distilled in 4 hours under atmospheric pressure
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solid residue obtained
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at more temperature
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solid is separated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with distilled water (3×100 cc)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 60° C. (whitish solid; m.p.=209°-212° C.)
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC(NC(=C1)C1=CC=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |